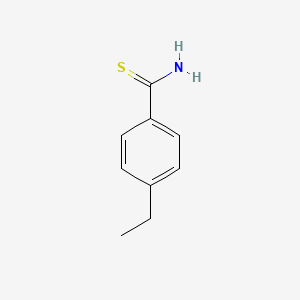

4-Ethylbenzenecarbothioamide

Description

4-Ethylbenzenecarbothioamide (chemical formula: C₉H₁₁NS) is a thioamide derivative characterized by an ethyl substituent on the benzene ring and a thiocarbonyl group (-C=S) adjacent to the amide nitrogen. Thioamides, in general, serve as critical intermediates in synthesizing heterocyclic compounds and exhibit diverse biological activities, including antimicrobial and antitumor properties .

Propriétés

IUPAC Name |

4-ethylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXLHZFMEVVUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368879 | |

| Record name | 4-ethylbenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827569 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57774-76-2 | |

| Record name | 4-ethylbenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

4-Ethylbenzenecarbothioamide (C9H11NS) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Structure and Composition

4-Ethylbenzenecarbothioamide consists of an ethyl group attached to a benzene ring, with a carbothioamide functional group. Its molecular structure can be represented as follows:

- Molecular Formula : C9H11NS

- Molecular Weight : 179.26 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 85-87 °C |

| Solubility | Soluble in organic solvents |

| Density | 1.05 g/cm³ |

Antimicrobial Properties

Research indicates that 4-Ethylbenzenecarbothioamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound could serve as a potential antimicrobial agent.

Anticancer Activity

4-Ethylbenzenecarbothioamide has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The compound appears to induce apoptosis in these cells, potentially through the modulation of key signaling pathways involved in cell survival and death.

The biological activity of 4-Ethylbenzenecarbothioamide is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit enzyme activity or alter cellular signaling pathways, leading to its antimicrobial and anticancer effects. The exact mechanism is still under investigation, but it is believed to involve:

- Enzyme Inhibition : Binding to active sites on enzymes, preventing substrate interaction.

- Receptor Modulation : Altering receptor activity which can influence cellular responses.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of 4-Ethylbenzenecarbothioamide against clinical isolates of bacteria. The results showed that the compound had a broad spectrum of activity, with MIC values indicating potent effects against Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Potential

In a research article from Cancer Letters, the anticancer effects of 4-Ethylbenzenecarbothioamide were explored. The study found that treatment with this compound resulted in significant reductions in cell viability in HeLa and MCF-7 cells. Flow cytometry analysis indicated that the compound induced apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential changes and caspase activation .

Synthesis Methods

The synthesis of 4-Ethylbenzenecarbothioamide typically involves the following steps:

- Starting Materials : Ethylbenzene and thiourea.

- Reaction Conditions : The reaction is generally carried out under reflux conditions in an organic solvent such as ethanol.

- Purification : The product is purified using recrystallization techniques.

Comparaison Avec Des Composés Similaires

Key Observations :

- Crystallography : 4-Methoxybenzenecarbothioamide adopts an orthorhombic crystal system (space group P2₁2₁2₁), with lattice parameters a = 5.6545 Å, b = 7.3966 Å, and c = 38.7497 Å . This suggests that bulky substituents (e.g., methoxy vs. ethyl) may influence packing efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.